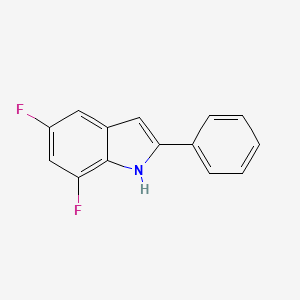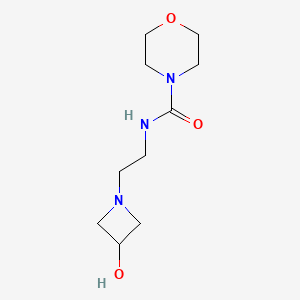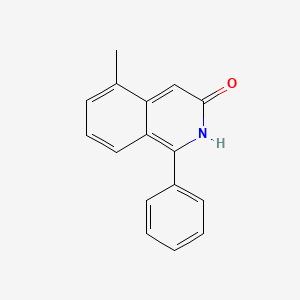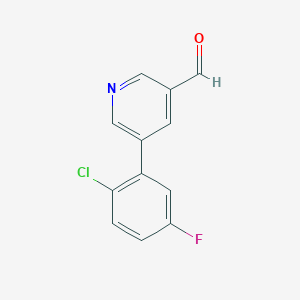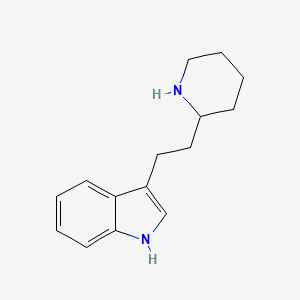
3-(2-(Piperidin-2-YL)ethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Piperidin-2-YL)ethyl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The indole structure is a common motif in many natural products and pharmaceuticals, while the piperidine ring is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine moiety can then be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by piperidine introduction. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Piperidin-2-YL)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using Lewis acids as catalysts.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(2-(Piperidin-2-YL)ethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the piperidine ring can enhance binding affinity and selectivity. The compound may modulate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Piperidin-2-YL)ethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
3-(2-(Piperidin-2-YL)ethyl)-1H-pyridine: Contains a pyridine ring instead of an indole.
3-(2-(Piperidin-2-YL)ethyl)-1H-quinoline: Features a quinoline ring, offering different electronic properties.
Uniqueness
3-(2-(Piperidin-2-YL)ethyl)-1H-indole is unique due to the combination of the indole and piperidine moieties, which can provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
92647-73-9 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(2-piperidin-2-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-2,6-7,11,13,16-17H,3-5,8-10H2 |
InChI Key |
INESWDCREILNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


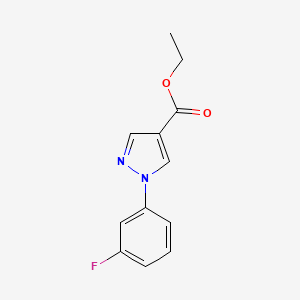

![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

